methyl 4-[(1R)-1-hydroxyethyl]benzoate
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Overview
Description
Methyl 4-[(1R)-1-hydroxyethyl]benzoate is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol . It is a benzoate ester derivative, characterized by the presence of a hydroxyethyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-[(1R)-1-hydroxyethyl]benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-[(1R)-1-hydroxyethyl]benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1R)-1-hydroxyethyl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: 4-[(1R)-1-carboxyethyl]benzoic acid.
Reduction: 4-[(1R)-1-hydroxyethyl]benzyl alcohol.
Substitution: Nitro or halogenated derivatives of the benzene ring.
Scientific Research Applications
Methyl 4-[(1R)-1-hydroxyethyl]benzoate is utilized in various scientific research fields, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a potential intermediate in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(1R)-1-hydroxyethyl]benzoate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the hydroxyethyl group, resulting in different chemical properties and reactivity.
Ethyl 4-[(1R)-1-hydroxyethyl]benzoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 4-[(1S)-1-hydroxyethyl]benzoate: Stereoisomer with different spatial arrangement of the hydroxyethyl group.
Uniqueness
Methyl 4-[(1R)-1-hydroxyethyl]benzoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[(1R)-1-hydroxyethyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXLTAULVFFCNL-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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